molecular formula C8H9ClN2O B13003785 3-Chloro-4-(methylamino)benzamide

3-Chloro-4-(methylamino)benzamide

Cat. No.: B13003785
M. Wt: 184.62 g/mol
InChI Key: DUMIMNGATDFAHK-UHFFFAOYSA-N
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Description

3-Chloro-4-(methylamino)benzamide is an organic compound belonging to the class of benzamides It is characterized by a benzene ring substituted with a chlorine atom at the third position, a methylamino group at the fourth position, and an amide group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(methylamino)benzamide can be achieved through several methods. One common approach involves the direct condensation of 3-chlorobenzoic acid with methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions . Another method involves the reduction of 3-chloro-4-nitrobenzamide followed by methylation of the resulting amine .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound typically involves the use of efficient and cost-effective processes. One such method includes the chlorination of 4-methylaminobenzoic acid followed by amidation with ammonia or an amine source . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(methylamino)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding nitro derivatives or reduced to form amines.

    Amidation: The amide group can participate in reactions to form new amide bonds with other carboxylic acids or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or nitric acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of nitrobenzamides.

    Reduction: Formation of aminobenzamides.

Scientific Research Applications

3-Chloro-4-(methylamino)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(methylamino)benzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to bind to active sites or allosteric sites, thereby affecting the function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(methylamino)benzoic acid
  • 3-Chloro-4-(methylamino)benzylamine
  • 3-Chloro-4-(methylamino)benzyl alcohol

Uniqueness

3-Chloro-4-(methylamino)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it valuable in specific applications such as drug development and chemical synthesis .

Properties

IUPAC Name

3-chloro-4-(methylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMIMNGATDFAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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